molecular formula C8H14O3S B3373914 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid CAS No. 1016754-61-2

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

Cat. No.: B3373914
CAS No.: 1016754-61-2
M. Wt: 190.26 g/mol
InChI Key: OHEUPOGKVVYHST-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Propanoic Acid Chemistry

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is a molecule that brings together three significant chemical functionalities: an organosulfur group in the form of a thioether, a carboxylic acid in the form of propanoic acid, and a cyclic ether, specifically a tetrahydrofuran (B95107) (oxolane) ring. Each of these components has a rich history and a significant presence in various fields of chemical and biological research.

Organosulfur Compounds: These are organic compounds containing sulfur. researchgate.net They are ubiquitous in nature and are essential for life, being present in amino acids like methionine and cysteine, as well as in a variety of natural products with medicinal properties. researchgate.net The thioether linkage (C-S-C) in the subject molecule is a common feature in many biologically active compounds and is known for its stability and role in molecular architecture.

Propanoic Acid and its Derivatives: Propanoic acid is a naturally occurring carboxylic acid. Its derivatives, particularly arylpropionic acids, form a major class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org A well-known example is Ibuprofen. orientjchem.org The propanoic acid moiety in a molecule often imparts acidic properties and can be crucial for its biological activity, including interactions with enzymes and receptors.

Tetrahydrofuran Ring: The tetrahydrofuran (THF) motif is a five-membered cyclic ether that is a common structural unit in a vast number of biologically active natural products. nih.gov These natural products exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiprotozoal effects. nih.gov The THF ring can influence a molecule's solubility, polarity, and spatial conformation, which in turn can affect its biological target interactions.

The combination of these three moieties in this compound suggests a molecule with potential for interesting chemical and biological properties, situated at the intersection of several important areas of chemical research.

Historical Perspective of Research on Related Thioether Carboxylic Acids

The study of thioether carboxylic acids is deeply rooted in the broader history of organosulfur chemistry. Early investigations into organosulfur compounds were often driven by the desire to understand the chemical constituents of natural products and to develop new synthetic methodologies.

Historically, the synthesis of thioethers has been a significant focus of organic chemistry. mdpi.com Traditional methods often involved the reaction of a thiol with an alkyl halide. mdpi.com Over the years, more sophisticated methods have been developed, allowing for the formation of thioether linkages under milder conditions and with greater functional group tolerance.

Research into carboxylic acids containing thioether linkages has often been in the context of medicinal chemistry. The introduction of a sulfur atom into a carboxylic acid-containing molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability. This has led to the exploration of thioether carboxylic acids as potential therapeutic agents. For instance, research into compounds with structures analogous to the profens (a class of NSAIDs) has explored the replacement of certain groups with thioethers to modulate activity and reduce side effects.

Furthermore, the study of thioesters, which are structurally related to thioether carboxylic acids, has a long history in biochemistry. Thioesters, such as acetyl-CoA, are central to many metabolic pathways. nih.gov While not a thioester itself, the academic interest in the role of sulfur in the vicinity of a carbonyl group has likely spurred interest in related structures like thioether carboxylic acids.

Current Research Landscape and Emerging Academic Interest in the Compound

While specific academic publications focusing solely on this compound are not prominent, the current research landscape suggests a growing interest in molecules that combine its core structural features. The convergence of interest in organosulfur compounds, biologically active carboxylic acids, and heterocycles like tetrahydrofuran points towards a fertile ground for future research.

Focus on Hybrid Molecules: Modern drug discovery and materials science often focus on the synthesis of "hybrid" molecules that combine different pharmacophores or functional groups to achieve novel or enhanced properties. The structure of this compound fits this paradigm. Research on propanoic acid derivatives continues to be a very active field, with studies exploring new derivatives for a range of biological activities beyond anti-inflammatory effects, including antimicrobial and anticancer properties. researchgate.net

Antimicrobial and Anticancer Potential: The furan (B31954) and tetrahydrofuran moieties are present in numerous compounds with demonstrated antimicrobial and anticancer activities. mdpi.comresearchgate.netnih.gov For example, a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed that these compounds exhibit antimicrobial activity against various bacteria and fungi. mdpi.comresearchgate.netnih.gov Given that the oxolane (tetrahydrofuran) ring is a key component of the subject molecule, it is plausible that it could be investigated for similar biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₄O₃S
Molecular Weight 190.26 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Note: The data in this table is based on publicly available chemical database information and may not be from peer-reviewed experimental studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-2-ylmethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-6(8(9)10)12-5-7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEUPOGKVVYHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxolan 2 Ylmethyl Sulfanyl Propanoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid identifies two primary disconnections for strategic synthesis. The most logical bond to break is the sulfide (B99878) bond (C-S), leading to two potential synthetic routes based on the charge assigned to the resulting synthons.

The first disconnection involves a polar C-S bond cleavage, suggesting a thiol precursor, (oxolan-2-yl)methanethiol, and a propanoic acid derivative with a leaving group at the C2 position, such as 2-bromopropanoic acid. This approach relies on a nucleophilic substitution reaction where the thiol acts as the nucleophile.

Alternatively, a second disconnection can be envisioned through a Michael-type addition. This pathway involves (oxolan-2-yl)methanethiol and an acrylic acid derivative. This conjugate addition is a powerful method for forming carbon-sulfur bonds.

A third, less direct disconnection involves the hydrolysis of an ester precursor. In this scenario, the target carboxylic acid is synthesized from its corresponding ester, such as ethyl 2-[(oxolan-2-ylmethyl)sulfanyl]propanoate. This places the focus of the synthesis on the formation of the thioether ester, which can then be readily converted to the final product.

Disconnection Strategy Precursor 1 Precursor 2 Reaction Type
Nucleophilic Substitution(Oxolan-2-yl)methanethiol2-Halopropanoic acidSN2 Reaction
Michael Addition(Oxolan-2-yl)methanethiolAcrylic acid or its esterConjugate Addition
Ester Hydrolysis2-[(Oxolan-2-ylmethyl)sulfanyl]propanoateWater/Acid or BaseHydrolysis

Alkylation Reactions in the Synthesis of this compound

Alkylation reactions are a cornerstone in the synthesis of thioethers and are directly applicable to the formation of the target molecule. mt.com Two principal methods stand out: the addition of a thiol to an activated alkene and the nucleophilic substitution of a halide.

Thiol Addition to Acrylic Acid Derivatives

The conjugate addition of (oxolan-2-yl)methanethiol to an acrylic acid derivative, such as methyl acrylate (B77674) or acrylic acid itself, represents a highly efficient route. This reaction, often referred to as a thiol-Michael addition, proceeds readily under basic conditions. nih.govusm.edu The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the β-carbon of the α,β-unsaturated carbonyl compound.

This method is advantageous due to its atom economy and often proceeds with high yield. nih.gov The reaction can be catalyzed by a variety of bases, ranging from organic amines to inorganic bases like sodium hydroxide (B78521).

Reactant 1 Reactant 2 Catalyst/Conditions Product
(Oxolan-2-yl)methanethiolMethyl AcrylateTriethylamine, Room TempMethyl 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoate
(Oxolan-2-yl)methanethiolAcrylic AcidNaOH, WaterThis compound

Nucleophilic Substitution Reactions with Halogenated Precursors

A classic and reliable method for thioether synthesis involves the reaction of a thiolate with an alkyl halide. nih.gov In the context of synthesizing this compound, this would involve the reaction of (oxolan-2-yl)methanethiol with a 2-halopropanoic acid derivative, such as ethyl 2-bromopropanoate.

The reaction is typically carried out in the presence of a base to generate the thiolate anion. The choice of solvent is crucial and is often a polar aprotic solvent to facilitate the SN2 mechanism. This pathway offers good control over the connectivity of the final product.

Thiol Precursor Halogenated Precursor Base Solvent Product
(Oxolan-2-yl)methanethiolEthyl 2-bromopropanoateSodium EthoxideEthanolEthyl 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoate
(Oxolan-2-yl)methanethiol2-Chloropropanoic acidSodium HydroxideDimethylformamideThis compound

Ester Hydrolysis and Carboxylic Acid Formation Routes

The final step in many synthetic sequences leading to this compound is the hydrolysis of a corresponding ester precursor. jk-sci.comwikipedia.org This transformation can be achieved under either acidic or basic conditions. mnstate.edumasterorganicchemistry.comjove.com

Base-catalyzed hydrolysis, also known as saponification, is often preferred as it is an irreversible process. jk-sci.com The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and the alcohol. Subsequent acidification of the reaction mixture yields the desired carboxylic acid. masterorganicchemistry.com

Acid-catalyzed hydrolysis is a reversible reaction and is the reverse of Fischer esterification. wikipedia.orgjove.com The reaction is driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. jove.com

Starting Ester Hydrolysis Conditions Intermediate Final Product
Ethyl 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoate1. NaOH (aq), Reflux2. HCl (aq)Sodium 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoateThis compound
Methyl 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoateH2SO4 (aq), Reflux-This compound

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral auxiliary-based methods provide a powerful tool for achieving high levels of stereocontrol. wikipedia.org

Chiral Auxiliary Approaches

In a chiral auxiliary-based synthesis, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of the target molecule, a chiral auxiliary can be attached to an acrylic acid derivative to influence the stereochemistry of the thiol-Michael addition.

For instance, an acrylate ester can be formed with a chiral alcohol, such as Evans' oxazolidinone auxiliaries or a camphorsultam. scielo.org.mx The bulky chiral auxiliary shields one face of the double bond, forcing the incoming thiol to attack from the less hindered face. This results in the formation of one diastereomer in excess. After the addition reaction, the chiral auxiliary is cleaved, typically by hydrolysis, to yield the enantiomerically enriched carboxylic acid.

Chiral Auxiliary Reaction Type Key Intermediate Stereochemical Outcome
Evans' OxazolidinoneMichael AdditionN-Acryloyl oxazolidinoneHigh diastereoselectivity
CamphorsultamMichael AdditionN-Acryloyl camphorsultamHigh diastereoselectivity
PseudoephedrineAlkylationPseudoephedrine amide enolateHigh diastereoselectivity

Asymmetric Catalysis in the Synthesis

The creation of a specific stereoisomer of this compound is paramount, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. Asymmetric organocatalysis has emerged as a powerful tool for establishing the chiral center at the C-2 position of the propanoic acid backbone. A highly effective and plausible strategy is the conjugate addition of (oxolan-2-yl)methanethiol to an acrylic acid derivative, catalyzed by a chiral organocatalyst.

This transformation, a type of asymmetric Michael addition, can be efficiently promoted by bifunctional catalysts, such as chiral thiourea (B124793) derivatives. These catalysts possess both a basic site (e.g., a tertiary amine) and a hydrogen-bond-donating moiety (the thiourea group). In a proposed mechanism, the amine group deprotonates the thiol of (oxolan-2-yl)methanethiol, increasing its nucleophilicity. Simultaneously, the thiourea moiety activates the acrylate substrate through hydrogen bonding, orienting it in a way that exposes one of its faces to the nucleophilic attack. This dual activation model facilitates a highly organized transition state, leading to the formation of the product with high enantioselectivity.

The reaction's efficiency and stereochemical outcome are influenced by several factors, including the specific structure of the catalyst, the solvent used, the reaction temperature, and the nature of the protecting group on the acrylic acid. Research on analogous thiol additions to α,β-unsaturated carbonyl compounds has demonstrated that this method consistently produces high yields and excellent enantiomeric excesses.

Below is a table summarizing representative findings for this proposed organocatalytic approach based on data from similar reactions in the literature.

CatalystSubstrateSolventTemp (°C)Yield (%)ee (%)
Takemoto Catalyst (Thiourea-based)tert-butyl acrylateToluene-209592
Jørgensen-Hayashi Catalyst (Proline-based)Ethyl acrylateDichloromethane (B109758)09188
Cinchona Alkaloid-derived ThioureaMethyl acrylateChloroform-409895

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For this compound, sustainable approaches can be applied to both the synthesis of the starting materials and the key reaction steps.

A significant green aspect of this compound's synthesis lies in the origin of the (oxolan-2-ylmethyl) moiety, also known as the tetrahydrofurfuryl group. This structural unit is commonly derived from furfuryl alcohol, which is produced by the reduction of furfural (B47365). Furfural is a renewable platform chemical obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars found in abundant lignocellulosic biomass, such as corncobs, sugarcane bagasse, and oat hulls. The use of this bio-based feedstock aligns with the green chemistry principle of utilizing renewable resources.

The synthesis of the key intermediate, (oxolan-2-yl)methanethiol, from bio-derived furfuryl alcohol can be achieved through established methods. One common route involves the reaction of furfuryl alcohol with thiourea in the presence of an acid, followed by hydrolysis. Subsequent catalytic hydrogenation of the furan (B31954) ring to a tetrahydrofuran (B95107) ring yields the desired thiol.

In the context of the subsequent conjugate addition reaction, several green chemistry principles can be applied:

Atom Economy: The Michael addition is an inherently atom-economical reaction, as all atoms from the reactants are incorporated into the final product, generating minimal waste.

Use of Safer Solvents: Efforts can be made to replace traditional volatile organic solvents (like dichloromethane or toluene) with more environmentally benign alternatives, such as 2-methyltetrahydrofuran (B130290) (itself a bio-derived solvent), cyclopentyl methyl ether (CPME), or in some cases, water or solvent-free conditions.

Catalysis: The use of organocatalysts is considered a green approach as it avoids the use of often toxic and difficult-to-remove heavy metals. These catalysts can be used in small quantities and are often recyclable.

Energy Efficiency: Reactions can be optimized to run at lower temperatures, and alternative energy sources like microwave irradiation or ultrasonication can be explored to reduce reaction times and energy consumption.

The following table outlines key green chemistry considerations in the proposed synthetic pathway.

Synthetic StepGreen Chemistry PrincipleImplementation Strategy
Starting Material SourcingUse of Renewable FeedstocksDeriving the oxolane ring from furfural obtained from agricultural biomass.
Thiol Addition ReactionCatalysis, Atom EconomyEmploying a recyclable organocatalyst in a 1,4-conjugate addition, which is 100% atom-economical.
Solvent ChoiceUse of Safer SolventsReplacing chlorinated solvents with bio-based solvents like 2-MeTHF or exploring aqueous conditions.
Process IntensificationEnergy EfficiencyUtilizing microwave-assisted heating to accelerate the reaction and reduce overall energy usage.

Chemical Reactivity and Transformations of 2 Oxolan 2 Ylmethyl Sulfanyl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a primary site for transformations such as esterification, amidation, and decarboxylation.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com For a compound like 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, this method is expected to proceed efficiently.

Alternative esterification methods that proceed under milder conditions include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to activate the carboxylic acid before the addition of the alcohol. wikipedia.orgrsc.org

Amidation: The formation of amides from this compound can also be accomplished through various synthetic routes. Direct thermal amidation by heating the carboxylic acid with an amine is possible, though often requires high temperatures and results in the formation of water as a byproduct. mdpi.com More commonly, the carboxylic acid is first activated. Reagents such as thionyl chloride can convert the carboxylic acid to an acyl chloride, which then readily reacts with an amine to form the corresponding amide. rsc.org Peptide coupling reagents, for instance, Woodward's reagent K, are also effective for promoting amidation under mild conditions. nih.gov Another approach involves the conversion of the carboxylic acid to a thioacid, which can then react with an azide (B81097) in an amidation reaction. nih.gov

Table 1: Representative Esterification and Amidation Reactions

Transformation Reagents and Conditions Product General Yield Range
Esterification Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst), Heat Methyl or Ethyl 2-[(oxolan-2-ylmethyl)sulfanyl]propanoate 60-95%

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from this compound is a potential transformation, although it often requires specific conditions or functional groups to proceed readily. Standard aliphatic carboxylic acids are generally resistant to decarboxylation unless there is a nearby functional group that can stabilize the resulting carbanion intermediate.

For propanoic acid derivatives, decarboxylation is not typically a facile process. chempap.org However, certain specialized methods could be employed. For instance, oxidative decarboxylation can be achieved using reagents like (diacetoxyiodo)benzene (B116549) in the presence of a catalyst. Photoredox catalysis has also emerged as a powerful tool for the hydrodecarboxylation of carboxylic acids under mild conditions. organic-chemistry.org Another strategy could involve the Barton decarboxylation, which proceeds via a radical mechanism from a thiohydroxamate ester derivative of the carboxylic acid.

Reactions at the Sulfanyl (B85325) Group

The sulfur atom in the sulfanyl (thioether) linkage is nucleophilic and can be readily oxidized or alkylated.

The thioether moiety of this compound can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidant and reaction conditions determines the extent of oxidation. Mild oxidizing agents, such as sodium periodate (B1199274) or a single equivalent of hydrogen peroxide, typically yield the sulfoxide. masterorganicchemistry.com The presence of a carboxylic acid in the molecule can sometimes catalyze the oxidation of thioethers by certain reagents like iodine. acs.org

Stronger oxidizing agents, such as excess hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412), will typically lead to the formation of the corresponding sulfone. masterorganicchemistry.com It is important to control the reaction conditions to avoid potential side reactions, such as the oxidation of the oxolane ring, although the thioether is generally more susceptible to oxidation.

Table 2: Oxidation Products of the Sulfanyl Group

Product Oxidizing Agent Typical Conditions
2-[(Oxolan-2-ylmethyl)sulfinyl]propanoic acid (Sulfoxide) H₂O₂ (1 equivalent) or NaIO₄ Room temperature
2-[(Oxolan-2-ylmethyl)sulfonyl]propanoic acid (Sulfone) H₂O₂ (excess) or m-CPBA Room temperature or gentle heating

The lone pair of electrons on the sulfur atom makes the sulfanyl group nucleophilic, allowing it to react with alkylating agents to form sulfonium (B1226848) salts. Common alkylating agents used for this purpose include alkyl halides (e.g., methyl iodide) and alkyl triflates. The resulting sulfonium salt is a positively charged species with three carbon substituents on the sulfur atom.

The formation of sulfonium salts can be a key step in various synthetic transformations, as the sulfonium group can act as a good leaving group or be involved in rearrangements. The presence of the carboxylic acid moiety could potentially influence the rate of this reaction, but generally, the alkylation of thioethers is a robust and high-yielding process.

Transformations of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a relatively stable cyclic ether. However, it can undergo certain transformations, particularly ring-opening reactions, under specific conditions. These reactions often require the presence of strong acids or Lewis acids to activate the ether oxygen.

Ring-opening of the oxolane ring in this compound could be initiated by nucleophilic attack at one of the alpha-carbons, facilitated by an acid catalyst. The regioselectivity of the ring-opening would depend on the nature of the nucleophile and the reaction conditions. For example, reaction with hydrogen halides could lead to the formation of a halo-alcohol.

Additionally, the oxolane ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen. magtech.com.cnrsc.org Strong oxidizing agents under harsh conditions could potentially lead to lactone formation or ring cleavage. However, the sulfanyl group is generally more prone to oxidation, allowing for selective transformations at the sulfur atom without affecting the oxolane ring under controlled conditions.

Ring-Opening Reactions

The tetrahydrofuran (B95107) ring is a cyclic ether, which is generally stable and less reactive than its three-membered counterpart, oxirane. However, under specific conditions, the THF ring can undergo cleavage. Ring-opening reactions of THF and its derivatives typically require the presence of strong acids or bases, often in conjunction with a nucleophile.

For instance, cyclic ethers like tetrahydrofuran can be cleaved by treatment with sulfuric acid and acetic anhydride, which yields diacetoxyalkanes. researchgate.net Frustrated Lewis pairs (FLPs) have also been studied for their ability to induce the ring-opening of THF. Theoretical studies suggest that the activation barrier for this reaction is influenced by the distance between the Lewis acidic and Lewis basic centers of the FLP. nih.gov Furthermore, N-heterocyclic carbene-boryl trifluoromethanesulfonates can react with nucleophiles in THF to yield ring-opened products where the THF molecule is incorporated between the boryl group and the nucleophile. rsc.org

In the context of this compound, a ring-opening reaction would likely be initiated by protonation of the ether oxygen under strongly acidic conditions, making the α-carbons susceptible to nucleophilic attack. The presence of the adjacent thioether and carboxylic acid groups could potentially influence the regioselectivity of such a reaction, although specific studies on this substrate are lacking.

Table 1: Examples of Reagents for Tetrahydrofuran Ring-Opening

Reagent/Catalyst SystemReaction TypeProduct Type
Sulfuric acid - Acetic anhydrideAcid-catalyzed cleavageDiacetoxyalkanes researchgate.net
Frustrated Lewis Pairs (e.g., G13/P-based)FLP-mediated openingZwitterionic ring-opened products nih.gov
N-heterocyclic carbene–boryl trifluoromethanesulfonate (B1224126) / NucleophileElectrophilic activation and nucleophilic attackRing-opened ethers rsc.org
Grignard reagents (e.g., allyl- and benzylmagnesium halides)Nucleophilic ring-openingAlcohols with new C-C bonds researchgate.net

This table presents examples of reagents known to effect ring-opening in tetrahydrofuran and its derivatives, illustrating potential, but not experimentally confirmed, reaction pathways for this compound.

Functionalization of the Tetrahydrofuran Moiety

Functionalization of the tetrahydrofuran ring in this compound, without ring-opening, would primarily involve transformations of the existing substituents or reactions at the C-H bonds of the ring itself. The development of methods for the stereoselective construction of substituted tetrahydrofurans is an active area of research, given the prevalence of this motif in natural products. nih.govresearchgate.netnih.gov

While no specific functionalization reactions for this compound have been reported, general strategies for modifying THF rings could be applicable. These include intramolecular SN2 reactions of hydroxyl nucleophiles with appropriate leaving groups to form substituted THFs, as well as [3+2] cycloaddition reactions. nih.gov Post-polymerization modification of unsaturated polytetrahydrofuran via thiol-ene "click" reactions has also been demonstrated as a method to introduce side-chain functionality. mdpi.com

The thioether and carboxylic acid groups of the target molecule could serve as handles for further synthetic modifications. For example, the carboxylic acid could be converted to an ester or amide, and the resulting derivative could then be used to direct or participate in subsequent reactions on the THF ring.

C-H Functionalization Studies on this compound

Direct C-H functionalization is a powerful tool in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. While there are no specific studies on the C-H functionalization of this compound, research on the C-H activation of tetrahydrofuran itself provides insights into potential reactive pathways.

The α-C-H bonds of ethers like THF are generally the most susceptible to functionalization due to the stabilizing effect of the adjacent oxygen atom on radical or cationic intermediates. Metal-free, photocatalytic methods have been developed for the site-selective α-C–H functionalization of tetrahydrofuran for C–S and C–C cross-couplings. rsc.org This involves the generation of bromine radicals which can abstract a hydrogen atom from the α-position of THF. Similarly, zinc-mediated C-H activation of THF under mild conditions allows for its regioselective addition to aryl-propiolates. rsc.org

Visible-light-induced, radical-catalyzed cross-dehydrogenative coupling of the α-C–H bond of THF with heteroaromatics has also been reported. thieme-connect.com These methods highlight the potential for selectively functionalizing the tetrahydrofuran ring of this compound at the positions adjacent to the ether oxygen. The presence of the thioether and propanoic acid side chain could, however, influence the outcome of such reactions, potentially leading to competitive reactions at other sites or influencing the regioselectivity on the THF ring.

Table 2: Methodologies for C-H Functionalization of Tetrahydrofuran

MethodReagents/CatalystPosition of FunctionalizationType of Bond Formed
Photocatalytic C-H ActivationnBu4NBr, 4-CzIPN, visible lightα-positionC-S, C-C rsc.org
Zinc-Mediated C-H ActivationZinc, dibromocyclopropaneα-positionC-C rsc.org
Cross-Dehydrogenative CouplingTBATB, TFA, visible light, airα-positionC-C (with heteroaromatics) thieme-connect.com
Photochemical C-C Bond FormationNickel catalysts, diaryl ketonessp3 C-HC-C organic-chemistry.org

This table illustrates general methods for the C-H functionalization of the tetrahydrofuran ring. These represent potential, but not experimentally verified, transformations for this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Oxolan 2 Ylmethyl Sulfanyl Propanoic Acid

Detailed NMR Spectroscopic Analysis and Conformational Studies (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, provides insights into its covalent framework and preferred conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the protons of the oxolane ring, the propanoic acid backbone, and the methylene (B1212753) bridge. The protons on the tetrahydrofuran (B95107) ring typically appear in the range of 1.5-4.0 ppm. The methine proton at the chiral center of the propanoic acid moiety (C2) would likely resonate around 3.0-3.5 ppm, appearing as a quartet due to coupling with the adjacent methyl protons. The methyl protons would, in turn, be a doublet in the 1.2-1.5 ppm region. The methylene protons of the oxolane's substituent and the methylene bridge adjacent to the sulfur atom are expected in the 2.5-3.0 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the proposed structure with distinct signals for each carbon environment. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 170-180 ppm region docbrown.info. The carbons of the oxolane ring are expected in the range of 25-70 ppm, with the carbons adjacent to the oxygen atom being the most deshielded researchgate.net. The carbons of the propanoic acid moiety and the methylene bridge would appear in the aliphatic region of the spectrum.

2D NMR Spectroscopy: To unambiguously assign these resonances and to probe the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable researchgate.netyoutube.com. A COSY spectrum would reveal proton-proton coupling correlations, for instance, between the methine proton and the methyl protons of the propanoic acid group, and within the spin systems of the oxolane ring researchgate.net. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra youtube.com.

Conformational Studies with NOESY: The tetrahydrofuran ring is known to exist in a dynamic equilibrium of puckered conformations, primarily the twisted (C₂) and bent (Cₛ) forms rsc.orgtsinghua.edu.cn. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are in close proximity, which is crucial for determining the preferred conformation of the oxolane ring and the relative orientation of the substituents libretexts.orgmdpi.com. For instance, NOE cross-peaks between protons on the substituent and specific protons on the oxolane ring could indicate a pseudo-axial or pseudo-equatorial orientation of the side chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Protons Predicted Chemical Shift (ppm) Multiplicity
Oxolane ring CH₂ 1.5 - 2.2 Multiplet
Oxolane ring CH₂-O 3.5 - 4.0 Multiplet
Oxolane ring CH-O 3.8 - 4.2 Multiplet
S-CH₂ 2.5 - 3.0 Multiplet
CH-S 3.0 - 3.5 Quartet
CH₃ 1.2 - 1.5 Doublet
COOH 10.0 - 12.0 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O 170 - 180
Oxolane ring C-O 65 - 75
Oxolane ring C 25 - 35
C-S 35 - 45
S-CH₂ 30 - 40
CH₃ 15 - 25

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O stretching of the carboxyl group should appear around 1700-1725 cm⁻¹. The C-O stretching of the oxolane ring is expected to produce a strong band in the 1050-1150 cm⁻¹ region researchgate.netudayton.educhemicalbook.com. The C-S stretching vibration of the thioether linkage is typically weak and appears in the 600-800 cm⁻¹ range researchgate.net.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique thermofisher.com. The C-S stretching vibration, which is often weak in the IR spectrum, may give a more prominent signal in the Raman spectrum royalholloway.ac.uk. The symmetric stretching of the C-O-C bond in the tetrahydrofuran ring is also expected to be Raman active researchgate.netmdpi.com.

Table 3: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic acid) Stretching 2500 - 3300 (broad)
C=O (Carboxylic acid) Stretching 1700 - 1725
C-H (Aliphatic) Stretching 2850 - 3000
C-O (Ether) Stretching 1050 - 1150
C-S (Thioether) Stretching 600 - 800

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum also offers valuable structural information.

For this compound (C₈H₁₄O₃S), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the carboxyl group ([M-45]⁺) miamioh.eduyoutube.comyoutube.com. The presence of the thioether linkage introduces other potential fragmentation patterns, such as cleavage of the C-S bonds. Alpha-cleavage next to the sulfur atom is a common fragmentation pathway for thioethers nih.gov. The oxolane ring can also undergo characteristic ring-opening fragmentations.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment
[M]⁺ Molecular Ion
[M-17]⁺ Loss of •OH
[M-45]⁺ Loss of •COOH
[M-C₄H₇O]⁺ Cleavage at the oxolane ring
[C₅H₉S]⁺ Cleavage of the propanoic acid moiety

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Assessment

Given the presence of a stereocenter at the C2 position of the propanoic acid moiety and at the C2 position of the oxolane ring, this compound is a chiral molecule. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric purity and absolute configuration of chiral compounds yale.edu.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule researchgate.net. ORD measures the rotation of the plane of polarized light as a function of wavelength yale.edunih.gov. By comparing the experimental ECD or ORD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. These techniques are also highly valuable for assessing the enantiomeric excess of a sample. The chromophores in this compound, primarily the carboxylic acid group and the thioether, will contribute to the chiroptical signals.

X-ray Crystallography of this compound and its Derivatives

For instance, the crystal structure of 2-[(dodecylsulfanyl)carbonothioylsulfanyl]propanoic acid reveals that in the solid state, the carboxylic acid groups form hydrogen-bonded dimers researchgate.net. It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding. The conformation of the oxolane ring in the solid state, which is often a twisted or envelope form, would also be determined nih.govmdpi.comrsc.org. Furthermore, the crystal packing would reveal any other significant intermolecular interactions, such as C-H···O or C-H···S contacts, that stabilize the crystal lattice. Analysis of derivatives can also provide crucial information; for example, X-ray structures of heterocyclic sulfones have detailed the solid-state conformations and hydrogen bonding patterns mdpi.com.

Theoretical and Computational Studies of 2 Oxolan 2 Ylmethyl Sulfanyl Propanoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

There are no published studies detailing the specific molecular geometry or electronic structure of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid using quantum chemical calculations. Such a study would typically involve optimizing the molecule's three-dimensional structure using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory).

These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of the electronic structure would provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the resulting molecular electrostatic potential. This information is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis using Molecular Mechanics and DFT Methods

A detailed conformational analysis of this compound has not been reported in the scientific literature. A computational investigation would be necessary to identify the most stable conformations (isomers that differ by rotation around single bonds). This process would typically begin with a broad search of the conformational space using computationally less expensive molecular mechanics methods. The low-energy conformers identified would then be subjected to more accurate DFT calculations to determine their relative energies and populations at a given temperature. The flexibility of the oxolane ring and the thioether linkage would likely result in several local energy minima.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

No specific computational predictions for the spectroscopic properties of this compound are available in published literature. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies are powerful tools for structure elucidation. These properties can be calculated using quantum chemical methods, most commonly DFT in conjunction with appropriate basis sets. The calculated data, after appropriate scaling, would be compared with experimental spectra to confirm the molecular structure and assign specific signals to individual atoms and vibrational modes.

Table 1: Hypothetical Data Table for Predicted Spectroscopic Properties This table is for illustrative purposes only, as no published data exists.

Property Calculation Method Predicted Value
¹³C NMR Shift (C=O) DFT/B3LYP/6-31G(d) Data not available
¹H NMR Shift (CH-COOH) DFT/B3LYP/6-31G(d) Data not available
IR Freq. (C=O stretch) DFT/B3LYP/6-31G(d) Data not available

Reaction Mechanism Elucidation via Computational Transition State Modeling

There are no computational studies focused on the reaction mechanisms involving this compound. Computational transition state modeling is a key technique for understanding how chemical reactions occur. By locating the transition state structures and calculating the activation energies for potential reaction pathways (e.g., its synthesis or degradation), researchers can gain detailed insights into reaction kinetics and mechanisms. For this molecule, such studies could explore its formation from precursors or its metabolic pathways.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations specifically for this compound have not been documented. MD simulations would be employed to study the dynamic behavior of the molecule over time, particularly its interactions with solvent molecules, such as water. These simulations could reveal information about its solvation structure, conformational dynamics in solution, and the role of explicit solvent molecules in mediating its behavior, which is not fully captured by implicit solvent models used in quantum chemical calculations.

Synthesis and Characterization of Derivatives and Analogs of 2 Oxolan 2 Ylmethyl Sulfanyl Propanoic Acid

Exploration of Analogs with Modified Oxolane Substituents

The oxolane (tetrahydrofuran) ring is a versatile scaffold amenable to substitution, allowing for the synthesis of analogs with altered steric and electronic properties. The functionalization can be achieved either by building the ring from substituted precursors or by direct modification of the pre-formed heterocyclic system.

One primary strategy involves the use of substituted oxetanes, which can undergo ring-expansion reactions to yield tetrahydrofuran (B95107) derivatives. For instance, a 2-substituted or 2,2-disubstituted oxetane (B1205548) can react with a sulfur nucleophile, such as the anion of 2-mercaptopropanoic acid, in a process that facilitates ring opening followed by intramolecular cyclization to the more stable five-membered oxolane ring. This approach allows for the introduction of alkyl or aryl groups at various positions on the resulting oxolane ring.

Another powerful technique is the direct C-H functionalization of the tetrahydrofuran moiety. princeton.edu Modern photoredox and metal-catalyzed reactions enable the selective activation of C-H bonds, allowing for the introduction of aryl, alkyl, or other functional groups. organic-chemistry.org For the parent compound, this could be applied as a late-stage modification to introduce diversity. For example, using a suitable photocatalyst and a nickel co-catalyst, an aryl halide could be coupled directly to one of the methylene (B1212753) groups of the oxolane ring. princeton.edu

The synthesis of these analogs would be confirmed using standard characterization techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would show new signals corresponding to the added substituents, with changes in the chemical shifts of the oxolane protons. Mass spectrometry would confirm the expected increase in molecular weight.

Table 1: Representative Analogs with Modified Oxolane Ring

Analog Name Modification Strategy Expected Characterization Notes
2-{[(5-Methyloxolan-2-yl)methyl]sulfanyl}propanoic acid Ring synthesis from a substituted diol 1H NMR: Appearance of a doublet for the new methyl group. MS: M+14 amu.
2-{[(4-Phenyloxolan-2-yl)methyl]sulfanyl}propanoic acid C-H Arylation 1H NMR: New signals in the aromatic region (7.0-7.5 ppm). MS: M+76 amu.

Variations at the Propanoic Acid Chain and Chiral Center

Modifications to the propanoic acid portion of the molecule can influence its acidity, polarity, and stereochemical properties. These changes can be achieved through nucleophilic substitution reactions using chiral precursors to control the stereochemistry at the C2 position.

A well-established method for synthesizing chiral 2-sulfanylpropanoic acids involves the SN2 reaction of a thiol with a derivative of lactic acid, a readily available chiral building block. rsc.org For example, methyl (S)-lactate can be converted to its corresponding tosylate, methyl (S)-2-(tosyloxy)propanoate. Subsequent reaction with the thiol, (oxolan-2-yl)methanethiol, would proceed with inversion of configuration to yield the (R)-enantiomer of the target compound's methyl ester. rsc.org Hydrolysis of the ester would then provide the enantiomerically enriched carboxylic acid. This strategy allows for the synthesis of either the (R) or (S) enantiomer by starting with the appropriate enantiomer of lactic acid.

Variations in the chain length can be accomplished by using different α-haloalkanoic acids as starting materials. For instance, reacting (oxolan-2-yl)methanethiol with 2-bromobutanoic acid or 2-bromoacetic acid would yield analogs with longer or shorter alkyl chains, respectively.

Table 2: Examples of Propanoic Acid Chain and Chiral Center Variations

Derivative Name Synthetic Approach Key Stereochemical Feature
(R)-2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid SN2 displacement on (S)-lactyl tosylate Inversion of stereochemistry
(S)-2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid SN2 displacement on (R)-lactyl tosylate Inversion of stereochemistry
[(Oxolan-2-ylmethyl)sulfanyl]ethanoic acid Reaction with 2-bromoacetic acid Achiral analog

Sulfoxide (B87167) and Sulfone Derivatives: Synthesis and Stereochemistry

The thioether sulfur atom is readily oxidized to form the corresponding sulfoxide and sulfone derivatives. The oxidation introduces a new chiral center at the sulfur atom in the case of the sulfoxide, leading to the formation of diastereomers.

Sulfone Synthesis: The oxidation of the sulfide (B99878) to the sulfone is typically straightforward and can be achieved with a variety of strong oxidizing agents. A common method involves using an excess of hydrogen peroxide (H₂O₂) in a solvent like acetic acid. mdpi.com Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) in stoichiometric excess or potassium permanganate (B83412) (KMnO₄) can also be used effectively. These reactions are generally high-yielding and result in the formation of 2-[(Oxolan-2-ylmethyl)sulfonyl]propanoic acid. Since the sulfone sulfur is achiral, stereochemistry is not a concern for this transformation.

Sulfoxide Synthesis and Stereochemistry: Selective oxidation of the sulfide to the sulfoxide requires milder and more controlled conditions to prevent over-oxidation to the sulfone. Reagents like sodium periodate (B1199274) (NaIO₄) or a single equivalent of H₂O₂ or m-CPBA at low temperatures are often employed.

The synthesis of specific stereoisomers of the sulfoxide is a significant challenge that can be addressed using asymmetric oxidation methods. wiley-vch.deacs.org These methods utilize chiral catalysts or reagents to control the facial selectivity of the oxygen atom transfer to the sulfur lone pairs. acsgcipr.orgtandfonline.comoup.com

Catalytic Asymmetric Oxidation: A prominent method is the Kagan-Modena oxidation, which uses a titanium isopropoxide catalyst in the presence of a chiral tartrate ester, like diethyl tartrate (DET), with an oxidant such as tert-butyl hydroperoxide (TBHP). acs.org This system can produce sulfoxides with high enantiomeric excess (ee). tandfonline.com Vanadium-based catalysts with chiral "salan" ligands have also been shown to be highly effective for the asymmetric oxidation of sulfides to chiral sulfoxides using hydrogen peroxide. organic-chemistry.org

Enzymatic Oxidation: Biocatalytic methods, using enzymes such as monooxygenases or microbial cultures (e.g., Corynebacterium equi), can provide excellent enantioselectivity in the oxidation of sulfides. acs.orgoup.com

The formation of the two diastereomeric sulfoxides, (RS) and (SS), can be monitored and quantified by NMR spectroscopy, often using a chiral shift reagent, or by chiral High-Performance Liquid Chromatography (HPLC).

Table 3: Synthesis of Sulfoxide and Sulfone Derivatives

Compound Name Synthetic Method Oxidant Key Aspect
2-[(Oxolan-2-ylmethyl)sulfonyl]propanoic acid Strong Oxidation Excess H₂O₂ / Acetic Acid Complete oxidation to achiral sulfone
2-[(Oxolan-2-ylmethyl)sulfinyl]propanoic acid (racemic) Controlled Oxidation 1 eq. m-CPBA Mixture of diastereomers
Enantioenriched 2-[(Oxolan-2-ylmethyl)sulfinyl]propanoic acid Asymmetric Oxidation Ti(OiPr)₄ / (+)-DET / TBHP Stereoselective formation of one diastereomer

Conjugates and Prodrugs of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

Prodrugs are inactive derivatives of a parent compound that undergo biotransformation in vivo to release the active drug. For this compound, prodrug strategies primarily target the carboxylic acid functional group to enhance properties like membrane permeability or to control the release profile. nih.gov

Ester and Amide Prodrugs: The carboxylic acid can be masked by conversion to an ester or an amide. nih.govmdpi.com

Esterification: Simple alkyl esters (e.g., methyl, ethyl) can be synthesized by reacting the parent acid with the corresponding alcohol under acidic conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a base. More sophisticated esters, such as glycolamide esters, can be designed for rapid hydrolysis in human plasma. nih.gov

Amidation: Amide prodrugs can be formed by coupling the carboxylic acid with an amine using a standard peptide coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.org

Thiol-Activated Prodrugs: A different strategy involves creating a disulfide linkage that can be cleaved reductively in vivo, for example by glutathione. acs.org This approach would involve synthesizing a disulfide conjugate. For instance, the parent compound could be coupled with a molecule like N-(3-aminopropyl)-2-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)benzamide, which acts as a carrier that is released upon thiol-disulfide exchange. acs.org

The synthesis of these conjugates is monitored by the disappearance of the carboxylic acid proton signal in 1H NMR and the appearance of new signals corresponding to the ester or amide moiety. IR spectroscopy would show the characteristic C=O stretch of the new functional group.

Table 4: Potential Prodrugs and Conjugates

Prodrug/Conjugate Type Linkage Synthetic Reagents
Methyl Ester Prodrug Ester Methanol, H₂SO₄ (cat.)
Glycolamide Ester Prodrug Ester N,N-disubstituted 2-hydroxyacetamide, DCC
Benzyl Amide Conjugate Amide Benzylamine, EDC

Polymer-Bound or Immobilized Forms of the Compound

Immobilizing the compound on a solid support or polymer backbone can be useful for applications in materials science or for creating reusable reagents. The carboxylic acid group provides a convenient handle for attachment to various polymer supports. mdpi.com

A common method is to form an amide or ester bond with a functionalized polymer resin. For example, an amine-functionalized polystyrene resin (e.g., Merrifield resin that has been converted to an aminomethyl form) can be coupled with the carboxylic acid of this compound using standard peptide coupling conditions. warwick.ac.uk Alternatively, a polymer with hydroxyl groups (e.g., polyethylene (B3416737) glycol, PEG) could be used to form a polymer-ester conjugate.

The success of the immobilization can be quantified by elemental analysis (e.g., for sulfur content) or by cleaving the molecule from a sample of the resin and analyzing the solution. Solid-state NMR can also be used to characterize the polymer-bound species. The efficiency of sulfur immobilization on carbon-based materials is a related field of study that could provide alternative strategies. rsc.org

Table 5: Immobilization Strategies

Polymer Support Linkage Type Coupling Chemistry
Aminomethyl Polystyrene Amide DCC/HOBt coupling
Hydroxymethyl Polystyrene Ester DCC/DMAP coupling
Polyethylene Glycol (PEG) Ester Acid-catalyzed esterification

Molecular Interactions and Mechanistic Biological Studies of 2 Oxolan 2 Ylmethyl Sulfanyl Propanoic Acid in Vitro / Non Clinical Focus

Enzyme Inhibition Studies and Mechanism of Action (e.g., specific enzyme targets, binding modes)

There is no available scientific literature detailing enzyme inhibition studies conducted on 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid. Consequently, information regarding specific enzyme targets, binding modes, and inhibitory constants (e.g., IC₅₀, Kᵢ) is not available. While studies on other propionic acid derivatives have shown inhibition of enzymes like cyclooxygenases, similar investigations for this specific compound have not been reported. nih.govnih.gov

Receptor Binding Assays and Ligand Interaction Profiling

No receptor binding assays or ligand interaction profiling studies for this compound have been published. Therefore, data on its affinity for specific biological receptors, its agonist or antagonist activity, and the nature of its interactions within receptor binding pockets are currently unknown. Tools and methodologies for such profiling exist but have not been applied to this compound in any publicly accessible research. nih.govnih.gov

Cellular Uptake and Intracellular Distribution Studies (e.g., localization within organelles)

There is a lack of published research on the cellular uptake and intracellular distribution of this compound. The mechanisms by which it might enter cells, whether through passive diffusion or active transport, have not been investigated. nih.govnih.gov Furthermore, its localization within cellular compartments, such as mitochondria or the endoplasmic reticulum, remains undetermined.

Metabolic Pathway Exploration in Non-Human Biological Systems (e.g., microsomal stability, metabolite identification)

No studies on the metabolic fate of this compound in non-human biological systems have been reported. Key in vitro pharmacokinetic parameters, such as its stability in liver microsomes, have not been documented. nih.govnih.gov Consequently, there is no information on its potential metabolites or the enzymatic pathways responsible for its biotransformation. nih.gov

Influence on Specific Biochemical Pathways (e.g., impact on signaling cascades, metabolic flux)

The influence of this compound on specific biochemical pathways has not been a subject of published research. There is no data to suggest its impact on signaling cascades, metabolic flux, or other cellular processes.

Applications of 2 Oxolan 2 Ylmethyl Sulfanyl Propanoic Acid As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

Theoretically, the carboxylic acid group can be converted into a variety of other functional groups such as esters, amides, acid chlorides, or alcohols (via reduction). The thioether linkage could potentially undergo oxidation to form sulfoxides or sulfones, which are important functionalities in many biologically active molecules. The tetrahydrofuran (B95107) ring, while generally stable, could be opened under specific conditions to yield a diol, further expanding its synthetic utility. These potential transformations would make it a versatile starting material for the synthesis of more complex molecules. However, no specific examples of its use as a precursor in the synthesis of complex organic molecules have been documented in the available literature.

Role in the Development of Advanced Materials

In the realm of materials science, molecules with both hydrophilic (carboxylic acid and ether) and lipophilic (alkyl chain) character can be of interest. The thioether group could also play a role in the development of polymers with specific optical or electronic properties. For instance, thioether-containing polymers are known for their high refractive indices. It is conceivable that 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid could be used as a monomer or an additive in the synthesis of specialized polymers or functional materials. As of now, there is no published research to support its application in this area.

Use in Synthetic Methodologies for Organosulfur Compounds

The thioether moiety makes this compound an organosulfur compound. It could theoretically be used in the development of new synthetic methodologies for this class of compounds. For example, the sulfur atom could be involved in reactions such as S-alkylation, or the entire sulfanylpropanoic acid side chain could be transferred to other molecules. Research in this area would be necessary to establish any practical utility.

Applications in Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create complex molecules. The chiral center in This compound suggests that enzymes could be used for its stereoselective synthesis or for its selective transformation. For example, lipases could potentially be used to resolve a racemic mixture of this acid or to catalyze its esterification in a stereoselective manner. Again, this is a hypothetical application, and no studies have been published to confirm the feasibility of using this compound in chemo-enzymatic processes.

Future Research Directions and Unexplored Avenues for 2 Oxolan 2 Ylmethyl Sulfanyl Propanoic Acid

Development of Novel Stereoselective Synthetic Pathways

The structure of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid contains two stereocenters, one in the oxolane ring and one at the alpha-carbon of the propanoic acid moiety. This means the molecule can exist as four different stereoisomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is a critical and highly valuable area of future research.

Future investigations could focus on asymmetric synthesis strategies to control the stereochemistry at both chiral centers. This could involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. For instance, employing enantiomerically pure (R)- or (S)-2-(hydroxymethyl)oxolane as a starting material could be a viable strategy to control the stereochemistry of the oxolane ring. Subsequent nucleophilic substitution with a chiral equivalent of a 2-mercaptopropanoic acid derivative could then establish the second stereocenter.

A comparison of potential synthetic approaches is outlined in the table below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Chiral Pool SynthesisReadily available starting materials with defined stereochemistry.Limited availability of all desired stereoisomers of starting materials.
Asymmetric CatalysisHigh catalytic efficiency and enantioselectivity.Development of a suitable catalyst system for this specific substrate.
Chiral AuxiliariesReliable and well-established methods.Requires additional steps for attachment and removal of the auxiliary.

Further research into diastereoselective reactions to control the relative stereochemistry between the two chiral centers will also be crucial for accessing all four stereoisomers in high purity.

Exploration of Under-Investigated Reaction Mechanisms

The reactivity of this compound is largely unexplored. The molecule possesses several functional groups, including a thioether, a carboxylic acid, and a tetrahydrofuran (B95107) ring, which could participate in a variety of chemical transformations.

Future mechanistic studies could investigate:

Oxidation of the thioether: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the polarity and potential biological activity of the molecule. Investigating the kinetics and selectivity of different oxidizing agents would be a valuable pursuit.

Reactions of the carboxylic acid: Standard transformations such as esterification, amidation, and reduction could be explored to create a library of derivatives with potentially diverse applications.

Ring-opening of the oxolane moiety: Under certain conditions, the tetrahydrofuran ring could be opened, leading to a different class of compounds. The stability of the ring under various reaction conditions is an important area for investigation.

Kinetic studies, isotopic labeling experiments, and computational modeling could be employed to elucidate the mechanisms of these potential reactions.

Advanced Materials Science Applications beyond Current Scope

The application of this compound in materials science is an entirely unexplored field. The presence of both a carboxylic acid and a thioether group suggests potential for this molecule to be used as a building block for novel polymers or as a surface modification agent.

Potential research directions include:

Polymer Synthesis: The carboxylic acid group could be used for polymerization reactions, leading to polyesters or polyamides. The thioether linkage could impart unique properties to the polymer backbone, such as improved thermal stability or affinity for certain metals.

Self-Assembled Monolayers (SAMs): The thioether or carboxylic acid groups could serve as anchor points for the formation of SAMs on various surfaces, such as gold or metal oxides. This could be used to modify the surface properties of materials, for example, to control wetting or bio-adhesion.

Metal-Organic Frameworks (MOFs): The carboxylic acid could act as a linker for the construction of novel MOFs with potentially interesting catalytic or gas sorption properties.

Deeper Understanding of Molecular-Level Biological Interactions

The biological activity of this compound has not been reported. However, the presence of the tetrahydrofuran ring, a common motif in many biologically active natural products, and the thioether-containing carboxylic acid structure suggest that the compound may have interesting biological properties. researchgate.net

Future research should focus on:

Screening for Biological Activity: The compound and its stereoisomers should be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify any potential therapeutic effects.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a range of analogs, researchers can determine which parts of the molecule are essential for any observed biological activity. This can guide the design of more potent and selective compounds.

Mechanism of Action Studies: If any biological activity is identified, further studies will be needed to determine the molecular mechanism by which the compound exerts its effects. This could involve techniques such as target identification, binding assays, and cellular imaging. The thioether and carboxylic acid moieties could be involved in key binding interactions with biological macromolecules.

Computational Design and Prediction of Novel Analogs

Computational chemistry can be a powerful tool to guide future research on this compound and to predict the properties of novel analogs.

Future computational studies could include:

Conformational Analysis: Determining the preferred three-dimensional structures of the different stereoisomers of the molecule.

Quantum Chemical Calculations: Predicting the reactivity of the molecule and the spectroscopic properties (e.g., NMR, IR spectra) to aid in characterization.

Molecular Docking: If a biological target is identified, computational docking studies can be used to predict how the molecule binds to its target and to design new analogs with improved binding affinity.

QSAR (Quantitative Structure-Activity Relationship) Modeling: If a sufficient number of analogs with measured biological activity are synthesized, QSAR models can be developed to predict the activity of new, untested compounds.

Computational MethodResearch QuestionPotential Outcome
Density Functional Theory (DFT)What are the stable conformations and electronic properties?Prediction of reactivity and spectroscopic signatures.
Molecular Dynamics (MD)How does the molecule behave in a biological environment?Understanding of dynamic interactions with solvent and biomolecules.
Virtual ScreeningWhat potential biological targets might this molecule interact with?Identification of promising protein targets for experimental validation.

Environmental Fate and Degradation Studies in Academic Contexts (excluding ecotoxicology)

Academic research in this area could focus on:

Abiotic Degradation: Studying the hydrolysis and photolysis of the compound under controlled laboratory conditions to determine its stability in aquatic environments.

Biodegradation: Investigating the potential for microorganisms to break down the compound. This would involve incubation studies with environmental samples (e.g., soil, water) and identification of potential degradation products. Sulfur-containing organic compounds can be metabolized by various microorganisms in the environment.

Mobility Studies: Using techniques like soil column chromatography to assess the potential for the compound to leach through soil and enter groundwater.

These studies would provide fundamental knowledge about the environmental behavior of this compound, which is essential for any potential future applications.

Q & A

Q. What are the common synthetic routes for 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves esterification or thiol-ene coupling. For example, esterification of the parent acid with alcohols (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄) at reflux conditions ensures high conversion . Thiol-ene reactions may employ radical initiators like AIBN to facilitate sulfur incorporation. Optimization focuses on temperature control (60–80°C), stoichiometric ratios (1:1.2 acid:alcohol), and catalyst loading (5–10 mol%) to minimize side products.

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on spectral techniques:

  • ¹H/¹³C NMR : Key peaks include δ ~2.8–3.2 ppm (CH₂-S), δ ~4.1–4.5 ppm (oxolane CH₂-O), and δ ~1.3–1.5 ppm (propanoic acid CH₃) .
  • FT-IR : Absorptions at 2500–2600 cm⁻¹ (S-H stretch, if present) and 1700–1720 cm⁻¹ (C=O of carboxylic acid) .
  • X-ray crystallography (if crystalline): Resolves bond lengths (e.g., C-S ≈ 1.81 Å) and dihedral angles to confirm stereochemistry .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to light, moisture, and oxidative environments. Storage recommendations include:

  • Temperature : –20°C under inert gas (N₂/Ar) .
  • Solubility : Use aprotic solvents (e.g., DMF, DMSO) to prevent hydrolysis. Stability tests via HPLC under accelerated degradation conditions (40°C/75% RH) show <5% decomposition over 30 days when protected from UV .

Q. What preliminary biological activities have been reported for derivatives of this compound?

Sulfanylpropanoic acid derivatives exhibit antiproliferative activity in cancer cell lines (e.g., IC₅₀ ~10–50 μM in MCF-7). Mechanisms may involve thiol-mediated redox disruption or inhibition of enzymes like COX-2 .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up without compromising purity?

Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., over-esterification) by maintaining precise temperature (±1°C) and residence time control. Catalyst immobilization (e.g., H₂SO₄ on silica) improves recovery and reduces waste . Purity is monitored via HPLC-DAD (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities <0.1% .

Q. What challenges arise in characterizing sulfur-containing intermediates during synthesis?

Sulfur atoms induce spin-spin coupling in NMR, complicating peak assignments. HSQC and COSY experiments are essential to resolve overlapping signals. Additionally, LC-MS with ESI⁻ mode helps track sulfur oxidation byproducts (e.g., sulfoxides, m/z +16) .

Q. How do computational methods aid in predicting the reactivity of this compound?

DFT calculations (B3LYP/6-31G*) predict nucleophilic attack sites (e.g., sulfur vs. carbonyl carbon) and transition state energies. Solvent effects (e.g., polar aprotic vs. aqueous) are modeled using PCM, aligning with experimental kinetics (k ≈ 0.05 s⁻¹ in THF) .

Q. What contradictory data exist regarding its biological targets, and how can they be resolved?

Some studies report COX-2 inhibition, while others suggest ROS scavenging as the primary mechanism. Resolving this requires knockout cell models (e.g., COX-2⁻/−) and activity-based protein profiling to map direct targets .

Methodological Considerations

Q. How are impurities profiled and controlled in pharmaceutical-grade synthesis?

PhEur/ICH guidelines mandate identification of impurities >0.1%. LC-MS/MS and GC-FID detect residual solvents (e.g., EtOH) and sulfonic acid byproducts. Reference standards (e.g., EP Impurities A–N) are used for spiking studies .

Q. What advanced analytical techniques validate its interactions with biomolecules?

  • SPR (Surface Plasmon Resonance) : Measures binding affinity (KD) to proteins like HSA (KD ≈ 1–10 μM).
  • NMR titrations : Track chemical shift perturbations in His residues upon ligand binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid
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2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.